Thermal Stability Enhancement: acp3U-Containing tRNA Versus Unmodified tRNA
A single acp3U modification at position 47 increases the melting temperature (Tm) of tRNA by +3 °C relative to unmodified tRNA. The Tm of the acp3U‑containing tRNA is 70.0 °C, compared with 66.7 °C for the unmodified control, and the modified tRNA remains structured even at 50 °C whereas the unmodified tRNA begins melting at ~40 °C [1]. This stabilisation is lost in ΔtapT E. coli, which exhibit genome instability under chronic heat stress [1].
| Evidence Dimension | Melting temperature (Tm) of tRNA |
|---|---|
| Target Compound Data | Tm = 70.0 °C (tRNA with acp3U47) |
| Comparator Or Baseline | Tm = 66.7 °C (unmodified tRNA, same sequence) |
| Quantified Difference | +3.3 °C (ΔTm ≈ 3 °C increase) |
| Conditions | In vitro transcribed E. coli tRNA with or without acp3U47; UV‑monitored thermal denaturation assay |
Why This Matters
For procurement in RNA structural biology or therapeutics, acp3U provides a quantifiable thermal stabilisation that cannot be replicated by uridine or simple methyl‑modified uridines, making it essential for experiments requiring heat‑stable tRNA folds.
- [1] Takakura M, Ishiguro K, Akichika S, Miyauchi K, Suzuki T. Biogenesis and functions of aminocarboxypropyluridine in tRNA. Nature Communications, 2019; 10: 5542. View Source
